2-Ethylphenyl isocyanate
Overview
Description
2-Ethylphenyl isocyanate is a laboratory chemical with the CAS number 40411-25-4 . It is also known by the synonym 1-Ethyl-2-isocyanatobenzene . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The molecular formula of 2-Ethylphenyl isocyanate is C9H9NO . Its molecular weight is 147.17 . The IUPAC name for this compound is 1-ethyl-2-isocyanatobenzene .
Chemical Reactions Analysis
Isocyanates, including 2-Ethylphenyl isocyanate, can undergo a variety of reactions. One notable reaction is with water, which can occur across both the N-C and C-O bonds of the isocyanate to form carbamate or imidic acid .
Scientific Research Applications
Polymerization and Material Synthesis
2-Ethylphenyl isocyanate and related isocyanates are utilized in anionic polymerization to synthesize polyisocyanates with optical functionalities. These processes, often conducted at very low temperatures, yield polymers with high yields and specific optical activities, making them useful in various material science applications (Shin, Ahn, & Lee, 2001).
Synthesis of Ureas and Hydroxamic Acids
Isocyanates are central in the synthesis of ureas and hydroxamic acids from carboxylic acids. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a single-pot, racemization-free synthesis process. This method, which is environmentally friendly and cost-effective, is significant for synthesizing these compounds without loss of chiral integrity (Thalluri, Manne, Dev, & Mandal, 2014).
Computational Chemistry
Computational studies have explored base-catalyzed reactions between isocyanates and epoxides to form 2-oxazolidones and isocyanurates. These reactions, which cannot proceed without a base catalyst, are significant for understanding chemical interactions at a molecular level, aiding in the design of new chemical processes and materials (Okumoto & Yamabe, 2001).
Biomedical Applications
In the biomedical field, isocyanate-functional adhesives, synthesized from compounds like 2-ethylphenyl isocyanate, are investigated for their biocompatibility and potential in vascular closure applications. These adhesives are based on poly(ethylene glycol)-adipic acid esters and offer promising applications in medical procedures (Hadba, Belcheva, Jones, Abuzaina, Calabrese, Kapiamba, Skalla, Taylor, Rodeheaver, & Kennedy, 2011).
Spectroscopy and Molecular Interactions
Spectroscopic studies provide insights into the molecular interactions of isocyanates. For instance, ethyl isocyanate's decomposition on different catalysts can be observed and analyzed through infrared spectroscopy. Such studies are crucial for understanding the fundamental behavior of these compounds in various chemical environments (Bion, Saussey, Hedouin, Seguelong, & Daturi, 2001).
Safety And Hazards
2-Ethylphenyl isocyanate is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1-ethyl-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNUQWYLXXSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342640 | |
Record name | 2-Ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenyl isocyanate | |
CAS RN |
40411-25-4 | |
Record name | 2-Ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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